molecular formula C21H23N3O3 B14142318 2-(3,4-dimethoxyphenyl)-N'-[(E)-(1,2-dimethyl-1H-indol-3-yl)methylidene]acetohydrazide

2-(3,4-dimethoxyphenyl)-N'-[(E)-(1,2-dimethyl-1H-indol-3-yl)methylidene]acetohydrazide

Cat. No.: B14142318
M. Wt: 365.4 g/mol
InChI Key: AOXYZBFFMRPJNH-LPYMAVHISA-N
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Description

2-(3,4-Dimethoxyphenyl)-N’-[(E)-(1,2-dimethyl-1H-indol-3-yl)methylidene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines a dimethoxyphenyl group with an indole moiety, linked through an acetohydrazide bridge. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-N’-[(E)-(1,2-dimethyl-1H-indol-3-yl)methylidene]acetohydrazide typically involves multiple steps:

    Formation of the Hydrazide Intermediate: The initial step involves the reaction of 3,4-dimethoxyphenylacetic acid with hydrazine hydrate to form the corresponding hydrazide.

    Condensation Reaction: The hydrazide intermediate is then subjected to a condensation reaction with 1,2-dimethyl-1H-indole-3-carbaldehyde under acidic or basic conditions to yield the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-N’-[(E)-(1,2-dimethyl-1H-indol-3-yl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-N’-[(E)-(1,2-dimethyl-1H-indol-3-yl)methylidene]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N’-[(E)-(1,2-dimethyl-1H-indol-3-yl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of biological processes.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Dimethoxyphenyl)ethanol
  • 2-(3,4-Dimethoxyphenyl)acetic acid
  • 2-(3,4-Dimethoxyphenyl)acetaldehyde

Uniqueness

Compared to similar compounds, 2-(3,4-dimethoxyphenyl)-N’-[(E)-(1,2-dimethyl-1H-indol-3-yl)methylidene]acetohydrazide stands out due to its unique combination of functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications.

Properties

Molecular Formula

C21H23N3O3

Molecular Weight

365.4 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[(E)-(1,2-dimethylindol-3-yl)methylideneamino]acetamide

InChI

InChI=1S/C21H23N3O3/c1-14-17(16-7-5-6-8-18(16)24(14)2)13-22-23-21(25)12-15-9-10-19(26-3)20(11-15)27-4/h5-11,13H,12H2,1-4H3,(H,23,25)/b22-13+

InChI Key

AOXYZBFFMRPJNH-LPYMAVHISA-N

Isomeric SMILES

CC1=C(C2=CC=CC=C2N1C)/C=N/NC(=O)CC3=CC(=C(C=C3)OC)OC

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)C=NNC(=O)CC3=CC(=C(C=C3)OC)OC

solubility

17.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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